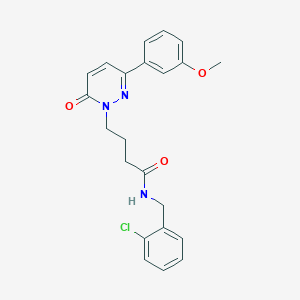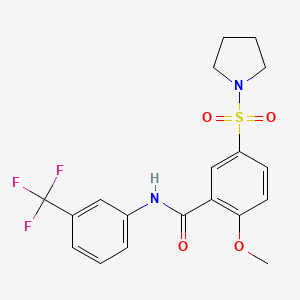![molecular formula C13H24BrNO2 B2886634 Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate CAS No. 2243508-24-7](/img/structure/B2886634.png)
Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl carbamate compounds are commonly used in organic chemistry, particularly in the protection of amines . They are known for their unique reactivity patterns due to the crowded tert-butyl group .
Synthesis Analysis
The synthesis of tert-butyl carbamate compounds typically involves the reaction of Boc anhydride with an amine in the presence of a suitable solvent . The reaction is usually carried out under cooling conditions and followed by stirring at room temperature .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate compounds generally includes a carbamate group (OC(O)NR2) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl carbamate compounds are often used in the protection of amines during chemical reactions . The tert-butyl group can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .Physical And Chemical Properties Analysis
Tert-butyl carbamate compounds are typically solid at room temperature. They are polar molecules due to the presence of the carbamate group, making them soluble in polar solvents such as N,N-dimethylformamide (DMF) and alcohols .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use in crystal structure validation for the synthesis of such analogues (Ober et al., 2004). This application is crucial for developing nucleotide-based pharmaceuticals.
Organic Synthesis Techniques
It is utilized in organic synthesis techniques , where its reactivity and selectivity are leveraged. For instance, its use in methylenation reactions highlights its role in introducing methylene groups into various esters efficiently and selectively, providing a practical reagent for large-scale synthesis (Yan et al., 2004).
Sensor Materials Development
The compound's derivatives have been explored for the development of sensor materials . Benzothiazole-modified carbazole derivatives, which include a tert-butyl moiety, have been synthesized and utilized in the formation of organogels. These gels, under specific conditions, can emit strong blue light and serve as fluorescent sensory materials for detecting volatile acid vapors, demonstrating potential applications in environmental monitoring and safety (Sun et al., 2015).
Stereoselective Synthesis of Key Intermediates
An efficient route has been developed for the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, starting from simple cyclohexene derivatives. This synthesis approach is notable for its controlled stereochemistry and limited use of column chromatography, offering a scalable route for producing these intermediates (Wang et al., 2017).
Environmental Applications
The compound and its derivatives have also been implicated in environmental applications , particularly in the study of volatile organic compounds (VOCs) removal. Research into the adsorption of vapors mixtures of related compounds onto activated carbon provides valuable insights into techniques for mitigating pollution and protecting water resources (Gironi & Piemonte, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9H2,1-3H3,(H,15,16)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOGYMWINSTMZ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243508-24-7 |
Source


|
| Record name | rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

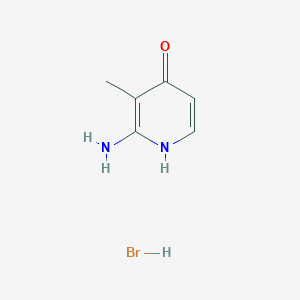
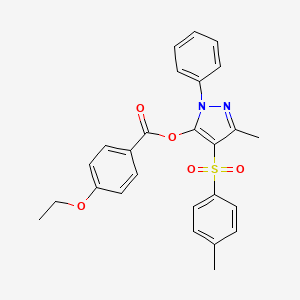


![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

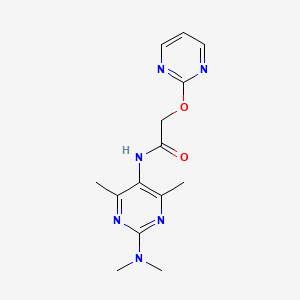
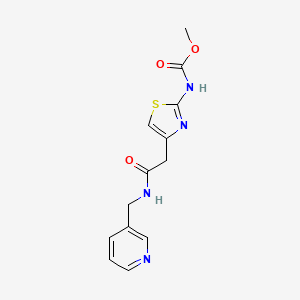
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)
![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)
![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)
